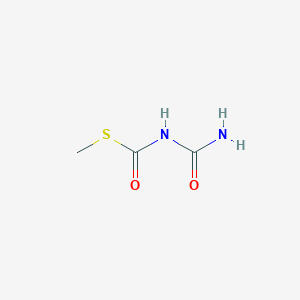
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a chemical compound that combines the structural features of pivalic acid and a piperazine derivative. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves the esterification of pivalic acid with 3-(4-methyl-1-piperazinyl)propanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用机制
The mechanism of action of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester linkage allows for the controlled release of the active piperazine derivative in biological systems.
相似化合物的比较
Similar Compounds
- Pivalic acid, propyl ester
- Pivalic acid, hydrazide
- Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester
Uniqueness
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to the presence of both the pivalic acid moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The dihydrochloride form enhances its solubility and stability, further broadening its utility in scientific studies.
属性
CAS 编号 |
38370-89-7 |
|---|---|
分子式 |
C13H28Cl2N2O2 |
分子量 |
315.3 g/mol |
IUPAC 名称 |
3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate;dihydrochloride |
InChI |
InChI=1S/C13H26N2O2.2ClH/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;;/h5-11H2,1-4H3;2*1H |
InChI 键 |
MAFFGJLORPZSOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


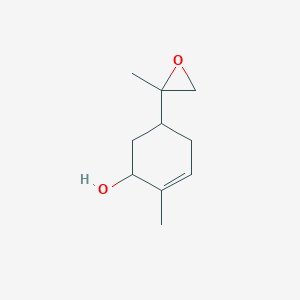
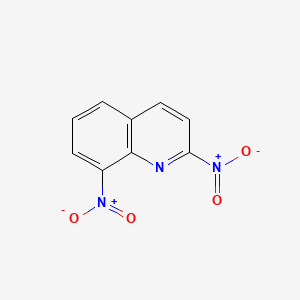
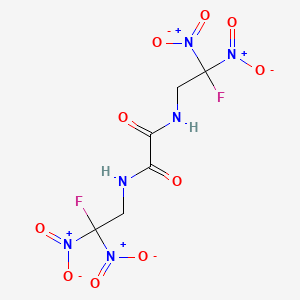
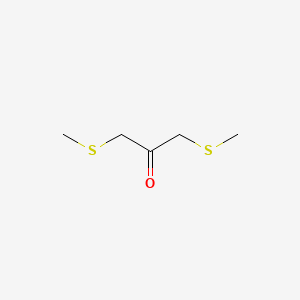
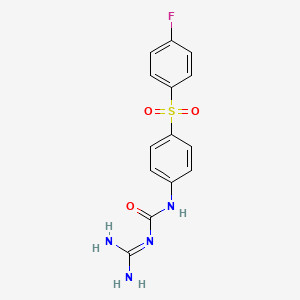
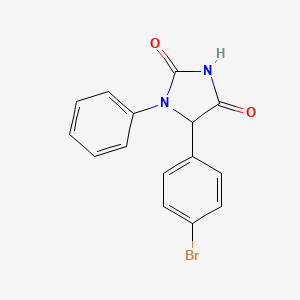
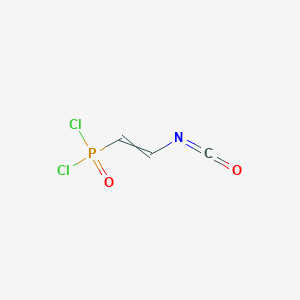
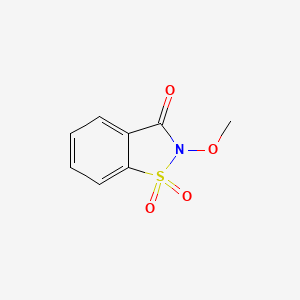
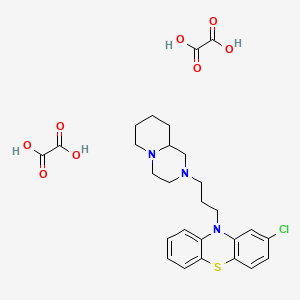
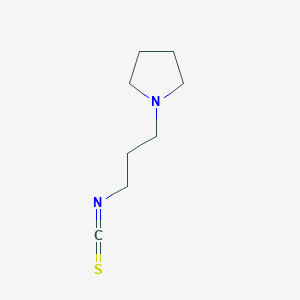
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
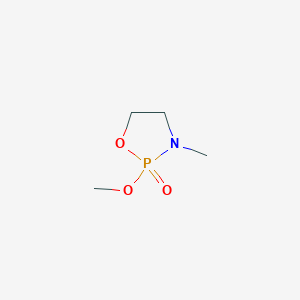
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
